molecular formula C18H15Cl2FN2Se B15139237 Antifungal agent 54

Antifungal agent 54

Cat. No.: B15139237
M. Wt: 428.2 g/mol
InChI Key: OCOOBEHTQOJGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 54 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This may include continuous flow reactions, automated synthesis, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Antifungal agent 54 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Antifungal agent 54 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying antifungal mechanisms and developing new antifungal agents.

    Biology: Investigated for its effects on fungal cell biology and its potential to overcome drug resistance.

    Medicine: Explored for its therapeutic potential in treating fungal infections, particularly those resistant to conventional treatments.

Mechanism of Action

The mechanism of action of antifungal agent 54 involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to that of other azole antifungal agents, but this compound has shown superior efficacy against resistant strains .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H15Cl2FN2Se

Molecular Weight

428.2 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(3-fluorophenyl)methylselanyl]ethyl]imidazole

InChI

InChI=1S/C18H15Cl2FN2Se/c19-14-4-5-16(17(20)9-14)18(10-23-7-6-22-12-23)24-11-13-2-1-3-15(21)8-13/h1-9,12,18H,10-11H2

InChI Key

OCOOBEHTQOJGBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.